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Compound of Interest

Compound Name: 5-Benzylamino-1-pentanol

Cat. No.: B182403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the

compound 5-Benzylamino-1-pentanol (CAS No: 2937-99-7). Due to the limited availability of

public experimental spectra for this specific molecule, this document focuses on predicted data

based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry.

It also outlines standard experimental protocols for acquiring such data.

Chemical Structure and Properties
5-Benzylamino-1-pentanol is a secondary amine and a primary alcohol with the following

structure:

Molecular Formula: C₁₂H₁₉NO[1][2] Molecular Weight: 193.29 g/mol [3][4]

Property Value Reference

Boiling Point 312.258 °C at 760 mmHg [2]

Density 0.993 g/cm³ [2]

Predicted Spectral Data
The following tables summarize the predicted spectral data for 5-Benzylamino-1-pentanol.
These predictions are based on typical chemical shifts and absorption frequencies for the
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functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 3.75 Singlet 2H
Benzyl protons (-CH₂-

Ph)

~ 3.60 Triplet 2H

Methylene protons

adjacent to hydroxyl

group (-CH₂-OH)

~ 2.80 Triplet 2H

Methylene protons

adjacent to amine

group (-CH₂-NH-)

~ 1.40 - 1.70 Multiplet 6H
Methylene protons (-

CH₂-CH₂-CH₂-)

Variable Broad Singlet 2H
Amine and Hydroxyl

protons (-NH-, -OH)

¹³C NMR (Carbon Nuclear Magnetic Resonance)
Spectroscopy
Predicted ¹³C NMR Data (Solvent: CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment

~ 140 Aromatic quaternary carbon (C-Ar)

~ 128 - 129 Aromatic carbons (CH-Ar)

~ 62
Methylene carbon adjacent to hydroxyl group (-

CH₂-OH)

~ 54 Benzyl carbon (-CH₂-Ph)

~ 50
Methylene carbon adjacent to amine group (-

CH₂-NH-)

~ 32 Methylene carbon (-CH₂-)

~ 29 Methylene carbon (-CH₂-)

~ 23 Methylene carbon (-CH₂-)

IR (Infrared) Spectroscopy
Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3300 - 3500 Broad O-H stretch (alcohol)

3300 - 3400 Medium N-H stretch (secondary amine)

3000 - 3100 Medium C-H stretch (aromatic)

2850 - 2950 Strong C-H stretch (aliphatic)

1450 - 1600 Medium C=C stretch (aromatic ring)

1050 - 1150 Strong C-O stretch (primary alcohol)

690 - 770 Strong C-H bend (aromatic)

Mass Spectrometry (MS)
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Expected Fragmentation Pattern

m/z Interpretation

193 Molecular Ion (M⁺)

175 Loss of H₂O (M⁺ - 18)

106 [C₇H₈N]⁺ - Benzylic amine fragment

91 [C₇H₇]⁺ - Tropylium ion

88 [C₅H₁₂NO]⁺ - Alpha cleavage product

Experimental Protocols
The following are general experimental protocols for obtaining the spectral data for a

compound like 5-Benzylamino-1-pentanol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Benzylamino-1-pentanol in
about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or

higher).

¹H NMR Acquisition:

Tune and shim the instrument.

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Integrate the peaks and determine their multiplicities.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum. This may require a longer acquisition time

due to the lower natural abundance of ¹³C.
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Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used

to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy
Sample Preparation: As 5-Benzylamino-1-pentanol is a liquid, a thin film can be prepared

by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean salt plates.

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Introduction: For a relatively volatile compound like 5-Benzylamino-1-pentanol,
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is

injected into a gas chromatograph to separate it from any impurities before it enters the

mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for GC-MS. In EI, the sample

molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting

ion intensity versus m/z.

Visualizations
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The following diagrams illustrate the logical workflow for the synthesis and characterization of

5-Benzylamino-1-pentanol and its expected mass spectrometry fragmentation pathways.

Synthesis

Spectroscopic Characterization

5-Amino-1-pentanol

Reductive_Amination

Benzaldehyde

5-Benzylamino-1-pentanol_Crude Purification Pure 5-Benzylamino-1-pentanol

NMR (1H, 13C)

IR Spectroscopy

Mass Spectrometry

Structure Confirmed

Click to download full resolution via product page

Caption: Synthetic and characterization workflow for 5-Benzylamino-1-pentanol.

5-Benzylamino-1-pentanol
(M+•, m/z = 193)

Loss of H₂O
(m/z = 175)

- H₂O

Alpha-cleavage (amine side)
[C₇H₈N]⁺

(m/z = 106)

- C₅H₁₁O•

Alpha-cleavage (alcohol side)
[C₅H₁₂NO]⁺
(m/z = 88)

- C₇H₇•

Tropylium ion
[C₇H₇]⁺

(m/z = 91)

- NH₃
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Click to download full resolution via product page

Caption: Expected mass spectrometry fragmentation of 5-Benzylamino-1-pentanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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